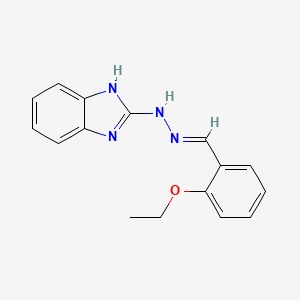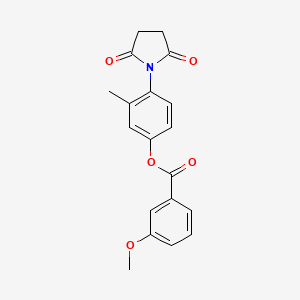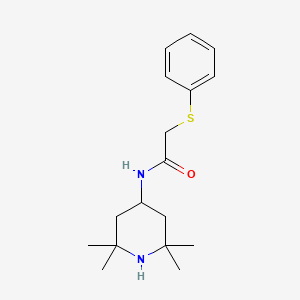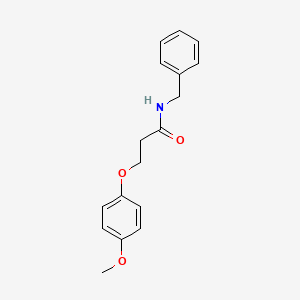
2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, also known as EBIH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIH is a hydrazone derivative that has been synthesized through various methods and has been extensively studied for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of 2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound has antitumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is its potential as a therapeutic agent for cancer and bacterial infections. This compound has shown promising results in inhibiting the growth of cancer cells and bacteria in vitro and in vivo. Another advantage of this compound is its relative ease of synthesis. This compound can be synthesized through various methods using readily available starting materials.
One limitation of this compound is its limited solubility in water. This can make it difficult to administer this compound in vivo. Another limitation of this compound is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Orientations Futures
For research on 2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone include further studies on its mechanism of action, toxicity, and potential side effects. Additional studies are needed to determine the efficacy of this compound in animal models of cancer and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research on the potential applications of this compound in materials science, such as in the development of sensors or catalysts, is also a promising avenue for future research.
Méthodes De Synthèse
2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone can be synthesized through various methods, including the reaction of 2-ethoxybenzaldehyde with benzimidazole-2-carbohydrazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. Another method involves the reaction of 2-ethoxybenzaldehyde with benzimidazole-2-carbohydrazide in the presence of ethanol and sodium hydroxide, followed by recrystallization.
Applications De Recherche Scientifique
2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its antitumor and antimicrobial properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also shown promising results in inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-21-15-10-6-3-7-12(15)11-17-20-16-18-13-8-4-5-9-14(13)19-16/h3-11H,2H2,1H3,(H2,18,19,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEAKSDKRGYEBE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)


![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)

![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)

![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)

![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)


